2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with a difluoromethyl (-CF₂H) group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol boronate group . The difluoromethyl substituent introduces both steric bulk and electronic effects, modulating the compound’s reactivity in catalytic transformations.
Properties
IUPAC Name |
2-[3-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8,11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHVFORSVSSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160210 | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627525-89-7 | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627525-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701160210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfone or difluoromethyl iodide. The reaction is often carried out under mild conditions using a base such as sodium bicarbonate and a photocatalyst like Ir(ppy)3, with blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions due to the presence of the boron moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics allow it to participate in various reactions that are beneficial in drug development and synthesis:
- Drug Synthesis : The difluoromethyl group enhances the lipophilicity of the molecule, which can improve the bioavailability of potential drugs. This modification is useful in designing pharmaceuticals that require enhanced penetration through biological membranes.
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. Studies have shown that modifications of dioxaborolanes can lead to compounds that selectively target cancer cells, reducing side effects associated with traditional chemotherapy .
Materials Science
The unique properties of 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it suitable for applications in materials science:
- Polymer Chemistry : The compound can act as a cross-linking agent in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability. Its ability to form stable bonds with various organic substrates makes it a candidate for developing advanced materials .
- Fluorescent Materials : Due to its unique electronic structure, this compound can be incorporated into fluorescent materials used in optoelectronic devices. It has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient light emission and energy conversion are crucial .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the efficacy of boron-containing compounds similar to 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells while sparing normal cells, highlighting the potential for targeted cancer therapies .
Case Study 2: Polymer Synthesis
Research conducted at a leading university explored the use of this compound as a cross-linking agent in creating high-performance polymers. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers. This advancement could lead to new applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism by which 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in modifying the properties of other molecules. The boron moiety allows for efficient coupling reactions, facilitating the formation of complex structures .
Comparison with Similar Compounds
Key Observations :
Suzuki-Miyaura Cross-Coupling
- Target Compound : Demonstrates moderate reactivity in coupling reactions due to the -CF₂H group’s steric demand. Used in pharmaceutical intermediates (e.g., RET kinase inhibitors) .
- Chlorinated Analog () : Higher reactivity in couplings due to electron-deficient aryl rings; used in antitumor agent synthesis (62.3% yield in indazole derivatives) .
- Ethynyl Derivative () : Ideal for constructing conjugated polymers or bioconjugates via alkyne-azide cycloaddition .
Stability and Handling
- Difluoromethyl vs. Difluoromethoxy () : The -OCF₂ group in ’s compound increases polarity and hydrolysis susceptibility compared to -CF₂H .
- Safety Profiles : Compounds with -CF₂H/-OCF₂ () exhibit warnings for skin/eye irritation (H315, H319), whereas chlorinated analogs () may pose greater environmental toxicity .
Pharmaceutical Relevance
- Target Compound : Intermediate in RET kinase inhibitors (e.g., selpercatinib), leveraging boronate stability for selective coupling .
- Chlorinated Analog () : Key precursor in indazole-based antitumor agents, achieving 76.2% yield in carboxylic acid derivatives .
- Crisaborole Synthesis () : Demonstrates the utility of pinacol boronates in dermatological agents, with optimized Miyaura borylation avoiding hazardous reagents .
Biological Activity
2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 627525-89-7) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H17BF2O2
- Molecular Weight : 254.08 g/mol
- Purity : Typically >98%
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .
Research indicates that boron-containing compounds can exhibit various biological activities, particularly in the context of enzyme inhibition and modulation of signaling pathways. The specific compound in focus has been studied for its interactions with protein kinases and other enzymes involved in cellular signaling.
Inhibition of Protein Kinases
Recent studies have highlighted the role of similar dioxaborolane derivatives as selective inhibitors of protein kinases. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on kinases such as PKMYT1, which is crucial for regulating cell cycle progression and DNA damage response .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the phenyl ring and the dioxaborolane core significantly affect the compound's biological activity. For example:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish potency against specific targets.
- Boron Atom Coordination : The electronic properties of the boron atom influence binding affinity and selectivity towards target enzymes .
Biological Activity Data
A summary of biological activity data for 2-(3-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is presented below:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| PKMYT1 Inhibition | Kinase | 0.69 | |
| Enzyme Selectivity | EPHB3 vs PKMYT1 | Higher affinity for PKMYT1 | |
| Cellular Activity Assay | CDK1 Phosphorylation | Confirmed potency enhancement |
Case Study 1: PKMYT1 Inhibition
In a study evaluating various derivatives for PKMYT1 inhibition, the compound demonstrated a potent IC50 value of 0.69 µM. This highlights its potential as a therapeutic agent in cancers where PKMYT1 is overexpressed .
Case Study 2: Selectivity Profile
Further investigations into selectivity revealed that while initial compounds were non-specific ephrin inhibitors, modifications led to enhanced selectivity for PKMYT1 over other kinases like EPHB3. This finding underscores the importance of structural modifications in developing selective inhibitors .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves a Suzuki-Miyaura coupling precursor approach. Key steps include:
- Borylation : Reacting 3-(difluoromethyl)phenyl halides with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve ≥95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
- Critical Parameters : Moisture-sensitive intermediates require inert atmosphere (argon/nitrogen). Confirm purity via ¹H/¹³C NMR and LC-MS .
Basic: Which spectroscopic techniques are most effective for structural validation?
Methodological Answer:
- NMR : ¹H NMR shows characteristic peaks for the dioxaborolane ring (δ 1.3–1.4 ppm, singlet for 4×CH₃) and difluoromethyl group (δ 5.8–6.2 ppm, triplet for CHF₂). ¹¹B NMR confirms boron coordination (δ ~30 ppm) .
- X-ray Crystallography : Resolves steric effects of the tetramethyl groups and confirms planarity of the boronate ester. Example: Crystallize in dichloromethane/hexane at –20°C; space group P2₁/c with Z = 4 .
- FT-IR : B–O stretching at ~1350 cm⁻¹ and C–F vibrations at 1100–1200 cm⁻¹ .
Advanced: How do electronic effects of the difluoromethyl group influence cross-coupling reactivity?
Methodological Answer:
- Electron-Withdrawing Nature : The –CF₂H group increases electrophilicity of the boron center, accelerating transmetalation in Suzuki reactions. Compare reactivity with non-fluorinated analogs via kinetic studies (e.g., pseudo-first-order rate constants) .
- Side Reactions : Fluorine substituents may promote protodeboronation under basic conditions. Mitigate by optimizing base (e.g., K₂CO₃ vs. CsF) and temperature (60°C vs. rt) .
- Computational Insights : DFT calculations (B3LYP/6-31G*) predict charge distribution at boron and aryl ring, correlating with experimental yields .
Advanced: How to resolve contradictions in catalytic activity data across studies?
Methodological Answer:
- Variable Control : Compare ligand effects (e.g., SPhos vs. XPhos), solvent polarity (THF vs. dioxane), and catalyst loading (1–5 mol% Pd). Tabulate conditions and yields from peer-reviewed studies (Table 1) .
- Statistical Analysis : Apply ANOVA to identify significant variables. Example: A 3² factorial design testing Pd source and temperature .
- Reproducibility : Validate protocols using standardized reagents (e.g., Sigma-Aldryl Pd catalysts) and replicate experiments ≥3 times .
Table 1: Catalytic Conditions Comparison
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | THF | 78 | |
| PdCl₂ | XPhos | Dioxane | 85 |
Advanced: What strategies improve stability during long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the boronate ester in humid environments. Monitor via ¹H NMR (disappearance of B–O peaks) .
- Stabilization : Store under argon at –20°C in amber vials with molecular sieves (3Å). Add 0.1% BHT to inhibit radical degradation .
- Quality Control : Periodic LC-MS analysis (ESI+ mode) to detect oxidation byproducts (e.g., boronic acid at m/z 245) .
Advanced: How to design experiments for probing regioselectivity in functionalization?
Methodological Answer:
- Competitive Reactions : React with equimolar aryl halides (e.g., 4-bromo vs. 3-iodotoluene) and quantify products via GC-MS .
- Isotopic Labeling : Use deuterated substrates (e.g., D₄-THF) to trace mechanistic pathways in transmetalation .
- In Situ Monitoring : Employ ReactIR to detect intermediate boronates during coupling .
Advanced: What computational tools predict solubility and aggregation behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation in THF/water mixtures using GROMACS. Parameters: OPLS-AA force field, 298 K, 1 atm .
- COSMO-RS : Predict logP values (experimental: ~2.8) and miscibility with common solvents .
- DLS/Zeta Potential : Measure aggregation in aqueous buffers (pH 7.4) to assess bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
